C4-Fluorine Reduces pKa and hERG Risk
The electron-withdrawing effect of the C4 fluorine substituent substantially lowers the basicity of the piperidine nitrogen. The predicted pKa of 4-(3-chlorophenyl)-4-fluoropiperidine is 6.19 ± 0.70, compared to an experimental pKa of approximately 9.4 for the parent 4-fluoropiperidine scaffold and approximately 11 for unsubstituted piperidine . In contrast, the non-fluorinated comparator 4-(3-chlorophenyl)piperidine retains a pKa close to that of unsubstituted piperidine (~10–11, no electron-withdrawing C4 substituent). A systematic chemoinformatic analysis of fluorinated piperidine fragments demonstrated that fluorine atoms notably lower pKa, and that this reduction is directly correlated with decreased affinity for hERG potassium channels, a key determinant of cardiac toxicity risk [1]. The predicted pKa shift of ≥3 units relative to non-fluorinated 4-arylpiperidine congeners places the target compound in a substantially less basic regime, which is associated with improved cardiac safety margins in lead optimization campaigns.
| Evidence Dimension | Piperidine nitrogen basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa = 6.19 ± 0.70 (ACD/Labs Percepta prediction for 4-(3-chlorophenyl)-4-fluoropiperidine) |
| Comparator Or Baseline | 4-(3-Chlorophenyl)piperidine (no C4 fluorine): predicted pKa ~10–11 (based on piperidine pKa ≈ 11); 4-fluoropiperidine experimental pKa = 9.4 |
| Quantified Difference | ΔpKa ≈ −3.2 to −4.8 units relative to non-fluorinated 4-arylpiperidine; fluorine notably lowers basicity per Le Roch et al. 2024 |
| Conditions | Predicted values (ACD/Labs Percepta Platform for target; literature experimental values for comparators); hERG correlation established by calculated pKa vs. hERG binding data in Le Roch et al. 2024 |
Why This Matters
Lower pKa is quantitatively associated with reduced hERG channel blockade, enabling procurement of a building block that predisposes derived lead series toward improved cardiac safety profiles compared to non-fluorinated piperidine intermediates.
- [1] Le Roch, M.; Renault, J.; Argouarch, G.; Lenci, E.; Trabocchi, A.; Roisnel, T.; Gouault, N.; Lalli, C. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem. 2024, 89 (7), 4932–4946. DOI: 10.1021/acs.joc.4c00143. View Source
